molecular formula C10H12Br2O2 B7895902 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene CAS No. 69327-12-4

1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

Cat. No. B7895902
CAS RN: 69327-12-4
M. Wt: 324.01 g/mol
InChI Key: MMWSAIRJUPXSDK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene is a useful research compound. Its molecular formula is C10H12Br2O2 and its molecular weight is 324.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B):

    • A derivative of this compound, 4,5-Bis(2-bromo-4,5-dihydroxy-benzyl)-1,2-benzenediol, has been synthesized and shown to inhibit PTP1B, suggesting potential as a therapeutic agent for type 2 diabetes mellitus (Huang Zhi-qiang, 2011).
  • Synthesis of Sulfur-Functionalised Benzoquinones:

    • This compound was used in a study exploring the regioselective bromination of related compounds and their conversion into sulfur-functionalized benzoquinones, indicating its utility in the synthesis of complex organic molecules (R. Aitken et al., 2016).
  • Creation of Ditopic Ligands:

    • It was used as a platform for building ditopic ligands with various chelating pockets, contributing to advancements in organometallic chemistry (Rose Chuong et al., 2013).
  • Production of Bromophenol Derivatives with Antioxidant and Anticancer Activities:

    • Derivatives of this compound have been synthesized and evaluated for their antioxidant and anticancer activities, showing potential for drug development (Hui Dong et al., 2022).
  • Facilitation of Organic Synthesis Reactions:

    • Its derivatives have been utilized in various organic synthesis reactions, demonstrating its versatility as a reagent in chemical synthesis (G. Joshi et al., 2013).
  • PTP1B Inhibition for Diabetes Treatment:

    • Synthetic bromophenols derived from this compound have been studied for their PTP1B inhibition, which is significant for diabetes treatment (Y. Cui et al., 2011).
  • Metabolism Study of Psychoactive Drugs:

    • It's related to the study of the metabolism of psychoactive drugs like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), providing insights into drug metabolism and potential toxicity (H. Carmo et al., 2005).
  • Synthesis of Radiopharmaceuticals:

    • This compound has been used in the synthesis of radiopharmaceuticals, demonstrating its application in medical imaging and diagnostics (Theodore S. T. Wang et al., 1993).

properties

IUPAC Name

1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-13-9-5-7(3-4-11)8(12)6-10(9)14-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSAIRJUPXSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCBr)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301443
Record name 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene

CAS RN

69327-12-4
Record name NSC143412
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143412
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00301443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.